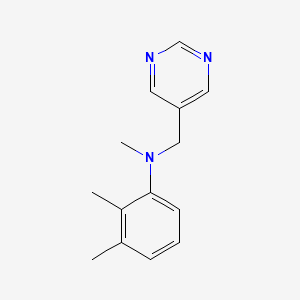![molecular formula C15H24N4O2 B7631231 2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631231.png)
2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide, also known as TMMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide works by inhibiting the activity of certain enzymes, such as topoisomerase and histone deacetylase, which are involved in the regulation of gene expression. By inhibiting these enzymes, 2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide can prevent the growth and proliferation of cancer cells, as well as the replication of viruses and fungi.
Biochemical and Physiological Effects:
2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide has been found to have several biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the spread of cancer. 2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide can also inhibit the production of inflammatory cytokines, which are involved in the development of various diseases, including Alzheimer's disease and multiple sclerosis. Additionally, 2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide is its versatility. It can be used in a wide range of scientific research applications, including cancer research, virology, and neurology. Additionally, 2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide is relatively easy to synthesize, which makes it readily available for use in laboratory experiments. However, one of the limitations of 2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for 2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide research. One potential area of research is the development of 2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide-based drugs for the treatment of cancer, viral infections, and neurodegenerative diseases. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective effects of 2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide, which could lead to the development of new treatments for neurodegenerative diseases. Finally, further studies are needed to determine the optimal dosage and administration of 2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide in laboratory experiments, as well as its potential side effects.
Synthesemethoden
2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide can be synthesized using a two-step process. The first step involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with formaldehyde and ammonium acetate to produce 2,2,6,6-tetramethyl-4-(formylamino)piperidine. The second step involves the reaction of 2,2,6,6-tetramethyl-4-(formylamino)piperidine with 2-methyl-4-chloropyrimidine in the presence of sodium hydride to produce 2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anticancer, antifungal, and antiviral properties. 2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-11-16-7-6-12(18-11)8-17-13(20)19-9-14(2,3)21-15(4,5)10-19/h6-7H,8-10H2,1-5H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNOCTXSZUMCGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)CNC(=O)N2CC(OC(C2)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxolane-3-sulfonamide](/img/structure/B7631153.png)
![4-morpholin-4-yl-N-[2-(1H-pyrrol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631158.png)
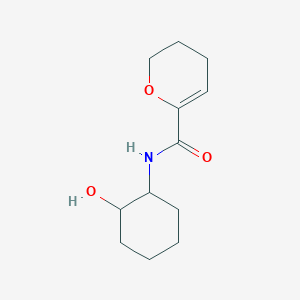
![4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane](/img/structure/B7631200.png)
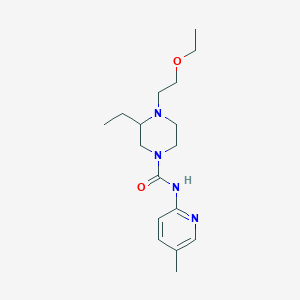
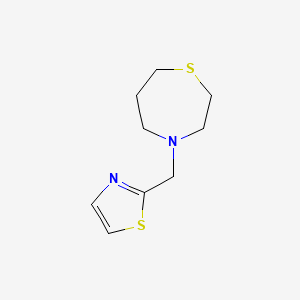
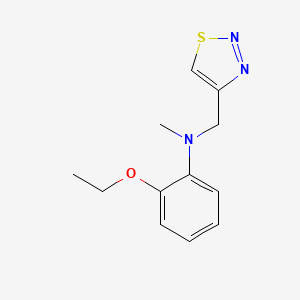
![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-(4-hydroxyphenyl)urea](/img/structure/B7631211.png)
![3-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-5-[(2-methylpyrrolidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7631219.png)
![N-[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]butyl]cyclohexene-1-carboxamide](/img/structure/B7631220.png)

![2,2,6,6-tetramethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631226.png)
![5-[1-(Azepan-1-yl)ethyl]-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole](/img/structure/B7631239.png)
